molecular formula C13H15N B12959729 (S)-1-(Naphthalen-1-yl)propan-1-amine

(S)-1-(Naphthalen-1-yl)propan-1-amine

Cat. No.: B12959729
M. Wt: 185.26 g/mol
InChI Key: JJYPGFPZTOUPHN-ZDUSSCGKSA-N
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Description

(S)-1-(Naphthalen-1-yl)propan-1-amine is a chiral amine compound characterized by the presence of a naphthalene ring attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Naphthalen-1-yl)propan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric reduction of the corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from -20°C to room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the reduction of the ketone precursor to the amine product. The reaction is typically carried out in a continuous flow reactor to ensure high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Naphthalen-1-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

(1S)-1-naphthalen-1-ylpropan-1-amine

InChI

InChI=1S/C13H15N/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2,14H2,1H3/t13-/m0/s1

InChI Key

JJYPGFPZTOUPHN-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC2=CC=CC=C21)N

Canonical SMILES

CCC(C1=CC=CC2=CC=CC=C21)N

Origin of Product

United States

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